1-(2-(Difluoromethyl)-4-ethylphenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group, an ethyl group, and a propan-2-one moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-4-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone is reacted with 2-(difluoromethyl)-4-ethylbenzene in the presence of an aluminum chloride catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-4-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)-4-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the difluoromethyl and ethyl groups.
1-Phenyl-2-propanone: Another related compound with a similar core structure but different substituents.
Uniqueness
1-(2-(Difluoromethyl)-4-ethylphenyl)propan-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14F2O |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O/c1-3-9-4-5-10(6-8(2)15)11(7-9)12(13)14/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
VTXLYVVLRBEBGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC(=O)C)C(F)F |
Origin of Product |
United States |
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